molecular formula C₁₇H₂₀O₅ B1142825 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid CAS No. 26597-44-4

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid

Cat. No.: B1142825
CAS No.: 26597-44-4
M. Wt: 304.34
InChI Key:
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Description

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is a white solid compound characterized by the presence of furan and carboxylic acid functional groups. It is known for its potential use as an intermediate or reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized through various organic synthesis reactions. One common method involves the reaction of phthalic anhydride with glyoxylic acid under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

26597-44-4

Molecular Formula

C₁₇H₂₀O₅

Molecular Weight

304.34

Origin of Product

United States
Customer
Q & A

Q1: What is the role of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid in the synthesis of integrin antagonists?

A1: this compound serves as a crucial building block in the multi-step synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives, which act as integrin antagonists []. It reacts with β-alanine benzyl ester p-toluenesulfonate to form a key intermediate, 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester. This intermediate is then further modified to introduce various amine substituents, ultimately leading to the target integrin antagonist compounds [].

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